Indeno[1,2-b]quinolizine
Description
Significance of the Indeno[1,2-b]quinolizine Heterocyclic Scaffold in Contemporary Organic Chemistry
The significance of the this compound scaffold in modern organic chemistry is multifaceted. Its derivatives have shown promise in several areas, primarily due to their biological activities and unique photophysical properties.
Nitrogen-containing heterocyclic compounds are of paramount importance in drug discovery, and the this compound system is no exception. rsc.org Research has indicated that derivatives of this scaffold are being investigated for their potential as anticancer agents. evitachem.commdpi.com This has been attributed to their ability to interact with biological targets such as enzymes, with some derivatives showing potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. evitachem.comnih.gov The rigid structure of the this compound core can provide a well-defined orientation for substituents, allowing for specific interactions with biological macromolecules.
Beyond its medicinal chemistry applications, the unique electronic properties of this compound derivatives make them attractive for materials science. evitachem.com Their extended π-conjugated system suggests potential for use in organic electronics and photonic devices. evitachem.com
Historical Context and Evolution of Research on this compound Systems
The exploration of the this compound system has evolved significantly over time, with early research focusing on fundamental synthesis and characterization. A common and straightforward method for synthesizing the core structure is the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a suitable ketone. mdpi.com
In recent years, research has shifted towards the development of more efficient and versatile synthetic methodologies. These include multicomponent reactions, which allow for the construction of complex molecular architectures in a single step from readily available starting materials. rsc.orgnih.gov For instance, the use of a Cu/Zeolite-Y catalyst has been reported for the synthesis of dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. evitachem.comnih.gov Another notable advancement is the use of intramolecular aza-Diels-Alder reactions, which offer an environmentally benign route with high yields. evitachem.com
The development of synthetic methods has also enabled the creation of a wide range of derivatives, including spiro-indeno[1,2-b]quinoxalines. rsc.orgsemanticscholar.org These compounds, where two rings are fused at a common carbon atom, have garnered special attention due to their structural rigidity and potential for creating diverse molecular scaffolds. rsc.org
Scope and Research Trajectories within this compound Chemistry
Current research on this compound chemistry is broad, with several key trajectories shaping the future of the field.
A major focus remains on the synthesis and biological evaluation of novel derivatives. Researchers are exploring various synthetic strategies, including palladium-catalyzed intramolecular arylations and iron-promoted intramolecular cyclizations, to expand the library of available compounds. mdpi.com The aim is to identify new lead compounds for drug discovery, particularly in the area of cancer therapy. nih.govtandfonline.com Molecular docking studies are also being employed to understand the interactions of these compounds with biological targets like DNA and to guide the design of more potent derivatives. mdpi.comnih.gov
Another significant research direction is the investigation of the material properties of this compound derivatives. Their potential application as pH indicators has been explored, with some compounds exhibiting a large wavelength shift in response to pH changes. nih.gov The development of new functional materials based on this scaffold for applications in organic electronics continues to be an active area of research. evitachem.com
The synthesis of complex, fused steroidal-quinoline hybrids incorporating the indeno[1,2-b]quinoline motif is also a recent area of exploration, further expanding the chemical space and potential applications of this versatile scaffold. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
24974-42-3 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
indeno[1,2-b]quinolizine |
InChI |
InChI=1S/C16H11N/c1-2-7-15-12(5-1)9-13-11-17-8-4-3-6-14(17)10-16(13)15/h1-11H |
InChI Key |
ZKSZKFXHKQAULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CN4C=CC=CC4=CC3=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indeno 1,2 B Quinolizine and Its Derivatives
Friedländer Annulation and Analogous Cyclocondensation Approaches to Indeno[1,2-b]quinolizines
The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines and related fused heterocyclic systems. researchgate.netwikipedia.org It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While direct applications of the Friedländer synthesis to form the indeno[1,2-b]quinolizine core are not extensively detailed, analogous cyclocondensation reactions that share mechanistic principles are employed. These reactions often form the quinoline (B57606) part of the fused system in a key step.
Catalyst-Free and Solvent-Dependent Friedländer Syntheses
In line with the principles of green chemistry, catalyst-free approaches for quinoline synthesis have been developed, often relying on the choice of solvent to promote the reaction. organic-chemistry.org For instance, the reaction of 2-aminobenzaldehyde (B1207257) with various ketones has been successfully conducted in water at 70°C without any catalyst. organic-chemistry.org The high polarity of water can enhance the reaction efficiency compared to other solvents like ethanol (B145695). organic-chemistry.org
While a direct catalyst-free Friedländer synthesis for this compound is not prominently reported, the principles can be applied to analogous multi-component reactions that construct the framework. In some multi-component syntheses of this compound derivatives, the reaction proceeds without a catalyst, though often under thermal conditions. The choice of solvent plays a critical role; for example, a model reaction for a related indeno[1,2-b]quinoline derivative showed that in the absence of a catalyst, no product was observed even after a prolonged reaction time, highlighting the dependence on either a catalyst or optimized solvent and temperature conditions. tandfonline.com
Optimized Conditions for Enhanced Yields
To improve the efficiency, yield, and substrate scope of Friedländer-type reactions, various catalysts and optimized conditions have been explored. nih.govnih.gov Lewis acids, Brønsted acids, and heterogeneous catalysts have all been successfully employed. nih.govnih.gov For the synthesis of complex fused quinolines, including this compound derivatives, optimization of catalysts, solvents, and temperature is crucial for achieving high yields.
In the synthesis of indeno[1,2-b]quinoline-7-one derivatives, a model reaction involving 4-nitrobenzaldehyde, 1-naphthylamine, and 1,3-indandione (B147059) was used to screen various solvents. The results indicated that dimethyl sulfoxide (B87167) (DMSO) was the superior solvent compared to ethanol, dichloroethane, acetonitrile, and dimethylformamide (DMF) when heated at 90°C in the presence of a catalyst. tandfonline.com This demonstrates that solvent choice is a key parameter for optimization. Furthermore, catalysts such as iron(III) hydrogensulfate have proven effective in these condensations, providing excellent yields. tandfonline.com
Multi-Component Reaction (MCR) Strategies in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become a powerful tool for synthesizing complex molecules like this compound derivatives efficiently. tandfonline.com
Catalyst-Mediated One-Pot Protocols for this compound Framework Construction
A variety of catalysts have been successfully employed in one-pot MCRs to construct the this compound skeleton. These reactions typically involve the condensation of an aromatic aldehyde, a β-dicarbonyl compound like dimedone, indan-1,3-dione, and an amine source such as ammonium (B1175870) acetate (B1210297) or an aniline (B41778) derivative. nih.govtandfonline.com
Heterogeneous catalysts are particularly advantageous as they can be easily separated and reused. tandfonline.com A notable example is the use of a copper-on-zeolite-Y (Cu/zeolite-Y) catalyst for the synthesis of 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones. nih.gov This catalyst provides both Brønsted and Lewis acid sites, enhancing selectivity and leading to excellent yields (82–96%). nih.gov The catalyst amount was optimized to 15 mg, and it could be recycled up to five times with only a marginal decrease in yield. nih.gov
Other effective catalysts include:
Ferric hydrogensulfate [Fe(HSO₄)₃] : Used for the three-component synthesis of indeno[1,2-b]quinoline-7-ones in DMSO at 90°C, this catalyst is inexpensive and reusable for at least four cycles without loss of activity. tandfonline.com
Ceric ammonium nitrate (B79036) (CAN) : Employed in the synthesis of spiro[indolo-3,10′-indeno[1,2-b]quinolin]-2,4,11′-triones in an ethanol-water mixture, offering short reaction times and high yields. mdpi.com
Preyssler-type heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) : A green and reusable catalyst used for the four-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives in refluxing ethanol. tandfonline.com
The table below summarizes the findings for various catalyst-mediated one-pot syntheses of this compound derivatives.
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Ref |
| Aromatic aldehyde, 1,3-indandione, dimedone, ammonium acetate | Cu/zeolite-Y | Ethanol | Reflux | 82-96 | nih.gov |
| 4-Nitrobenzaldehyde, 1-naphthylamine, 1,3-indandione | Fe(HSO₄)₃ | DMSO | 90°C | 94 | tandfonline.com |
| Isatins, enaminones, indane-1,3-dione | Ceric Ammonium Nitrate (CAN) | Ethanol-Water (1:1) | Reflux | High | mdpi.com |
| 4-Nitrobenzaldehyde, dimedone, 1,3-indandione, 4-methylaniline | H₁₄[NaP₅W₃₀O₁₁₀] | Ethanol | Reflux | 92 | tandfonline.com |
Environmentally Benign and Solvent-Free Synthetic Routes
Developing environmentally friendly synthetic methods is a major focus of modern chemistry. mdpi.com This includes using water as a solvent, or eliminating the solvent entirely (solvent-free conditions). tandfonline.comresearchgate.net
Solvent-free conditions have been successfully applied to the synthesis of this compound derivatives. For example, the three-component condensation of aldehydes, 1,3-indandione, and 5,5-dimethyl-3-arylamino-cyclohex-2-enone derivatives can be carried out at 120°C under solvent-free conditions using a Preyssler-type heteropolyacid as a catalyst. tandfonline.com This approach offers advantages such as reduced waste, easier product isolation, and often shorter reaction times.
Another green approach involves using biomimetic catalysts in aqueous media. For the related indeno[1,2-b]quinoxaline system, β-cyclodextrin has been used as a supramolecular catalyst in water at room temperature, providing a mild, non-toxic, and eco-friendly alternative to traditional methods. mdpi.comresearchgate.net Such strategies highlight the potential for developing more sustainable routes for the synthesis of this compound as well.
The table below presents research findings on environmentally benign synthetic routes.
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Ref |
| 4-Nitrobenzaldehyde, 1,3-indandione, 5,5-dimethyl-3-(p-tolylamino)cyclohex-2-enone | H₁₄[NaP₅W₃₀O₁₁₀] | None | 120°C | 95 | tandfonline.com |
| 2-Indanone (B58226), o-phenylenediamine (B120857) (for Indeno[1,2-b]quinoxaline) | β-cyclodextrin | Water | Room Temp | 85 | mdpi.com |
| 2-Indanone, o-phenylenediamine (for Indeno[1,2-b]quinoxaline) | β-cyclodextrin | None | Grinding, 0.5 h | 70 | mdpi.com |
Palladium-Catalyzed Cyclization and Arylation Reactions in this compound Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comrsc.org Palladium-catalyzed reactions, such as intramolecular cyclizations and direct arylations, are powerful methods for constructing complex heterocyclic frameworks. beilstein-journals.orgnih.gov
While the application of palladium-catalyzed cyclization and arylation reactions specifically for the final assembly of the this compound ring system is not extensively documented in the reviewed literature, these methods are widely used for constructing related fused nitrogen heterocycles like indolizines and quinolines. nih.govnih.gov For example, a highly effective protocol for the palladium-catalyzed selective arylation of indolizines at the C-3 position has been developed using PdCl₂(PPh₃)₂ as the catalyst. nih.gov Similarly, intramolecular C-H arylation of quinoline derivatives bearing a C-Br bond has been achieved with a Pd(OAc)₂ catalyst and a phosphine (B1218219) ligand to afford fused systems. beilstein-journals.org
These established palladium-catalyzed methodologies represent a promising, albeit less explored, avenue for the synthesis and functionalization of the this compound scaffold. Future research may focus on adapting these powerful catalytic systems to create novel derivatives of this important heterocyclic core.
Inverse Electron Demand Diels-Alder Reactions for this compound Skeletons
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic synthesis, enabling the formation of six-membered rings by reacting an electron-poor diene with an electron-rich dienophile. researchgate.net While a direct IEDDA approach to the this compound skeleton is not widely documented, this strategy has been effectively employed in a tandem approach to construct the closely related indeno[1,2-b]quinolinone core.
This methodology involves a two-stage process. The first stage is the IEDDA cycloaddition of in-situ generated aza-o-quinone methides with enaminones to produce 3-aroyl quinolines. acs.org These quinoline derivatives then serve as key precursors for the subsequent construction of the indenone ring. acs.org
In the second stage, the 3-aroyl quinolines undergo an N-oxidation, followed by a palladium-catalyzed dual C-H activation and intramolecular cyclization to yield the final indeno[1,2-b]quinolinone products. acs.org This process demonstrates the utility of the IEDDA reaction in creating highly functionalized intermediates that can be elaborated into more complex fused systems. acs.org
Table 1: Synthesis of 3-Aroyl Quinolines via Inverse Electron Demand Diels-Alder Reaction acs.org
| Entry | Aza-o-quinone Methide Precursor (R¹) | Enaminone (R², R³) | Product | Yield (%) |
| 1 | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | 3-(dimethylamino)-1-phenylprop-2-en-1-one | 2-phenyl-3-benzoylquinoline | 89 |
| 2 | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 2-phenyl-3-(4-methoxybenzoyl)quinoline | 87 |
| 3 | N-(2-(chloromethyl)phenyl)-4-methylbenzenesulfonamide | 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3-(4-chlorobenzoyl)-2-phenylquinoline | 84 |
Table 2: Palladium-Catalyzed Cyclization to Indeno[1,2-b]quinolinones acs.org
| Entry | 3-Aroyl Quinoline N-oxide | Catalyst / Reagent | Product | Yield (%) |
| 1 | 2-phenyl-3-benzoylquinoline N-oxide | Pd(CH₃CN)₂Cl₂ / Ag₂O | 12-phenylindeno[1,2-b]quinolin-11-one | 78 |
| 2 | 2-phenyl-3-(4-methoxybenzoyl)quinoline N-oxide | Pd(CH₃CN)₂Cl₂ / Ag₂O | 2-methoxy-12-phenylindeno[1,2-b]quinolin-11-one | 72 |
| 3 | 3-(4-chlorobenzoyl)-2-phenylquinoline N-oxide | Pd(CH₃CN)₂Cl₂ / Ag₂O | 2-chloro-12-phenylindeno[1,2-b]quinolin-11-one | 69 |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to access chiral this compound derivatives is of significant interest due to the importance of enantiomerically pure compounds in various applications. While specific examples for the this compound core are scarce, strategies employed for analogous heterocyclic systems, such as indeno[1,2-b]quinoxalines, highlight viable pathways.
One prominent strategy involves multicomponent [3+2] cycloaddition reactions. For instance, the reaction between an enone derivative, indeno[1,2-b]quinoxalin-11-one, and a chiral amino acid like L-proline or octahydroindole-2-carboxylic acid can generate complex spiro-indenoquinoxaline derivatives with a high degree of stereocontrol. nih.gov The inherent chirality of the amino acid directs the stereochemical outcome of the cycloaddition, leading to the formation of specific diastereomers. nih.gov The absolute configuration of these products can often be confirmed by single-crystal X-ray diffraction analysis. nih.gov
This approach showcases a cost-effective and efficient one-pot method to assemble structurally complex and diverse chiral molecules from readily available starting materials. nih.gov
Table 3: Stereoselective Synthesis of Spiro-Indeno[1,2-b]quinoxaline Derivatives nih.gov
| Entry | Enone Derivative | Chiral Amino Acid | Product Series | Yield (%) |
| 1 | (E)-3-(1H-benzo[d]imidazol-2-yl)-1-phenylprop-2-en-1-one | L-proline | 4a-h | 75-85 |
| 2 | (E)-3-(1H-benzo[d]imidazol-2-yl)-1-phenylprop-2-en-1-one | Octahydroindole-2-carboxylic acid | 6a-h | 70-82 |
Strategies for Generating Spiro-Indeno[1,2-b]quinolizine Frameworks
Spirocyclic frameworks are prevalent in natural products and medicinally important compounds, making the synthesis of spiro-indeno[1,2-b]quinolizine architectures a key objective. rsc.org The most successful strategies often involve multicomponent reactions (MCRs) that allow for the rapid construction of molecular complexity from simple precursors. rsc.org
A widely used approach is the 1,3-dipolar cycloaddition reaction utilizing azomethine ylides. These ylides can be generated in situ from the reaction of 11H-indeno[1,2-b]quinoxalin-11-one and an α-amino acid (such as L-proline or sarcosine). nih.govresearchgate.net The intermediate azomethine ylide is then trapped by a dipolarophile, such as a chalcone (B49325) or another unsaturated carbonyl compound, to furnish the spiro-pyrrolidine or spiro-pyrrolizidine ring fused at the C11 position of the indenoquinoxaline core. nih.govresearchgate.net
These reactions are often highly regioselective and can be diastereoselective, providing a single product from a one-pot operation. The versatility of MCRs allows for the creation of large libraries of diverse spiro compounds by simply varying the constituent starting materials. researchgate.netrsc.org
Table 4: Multicomponent Synthesis of Spiro-Indeno[1,2-b]quinoxaline Derivatives nih.gov
| Entry | Enone (R¹, R²) | Amino Acid | Reaction Conditions | Product Type | Yield (%) |
| 1 | Chalcones (various) | L-proline | Methanol, 60-65 °C, 3 h | Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizidine] | 75-85 |
| 2 | Chalcones (various) | Octahydroindole-2-carboxylic acid | Methanol, 60-65 °C, 3 h | Spiro[indeno[1,2-b]quinoxaline-11,3'-octahydropyrrolizidine] | 70-82 |
| 3 | 3-methyl-4-nitro-5-styrylisoxazoles | L-proline / L-thioproline | Methanol, reflux | Isoxazolyl-substituted spiro-indenoquinoxaline-pyrrolizines | High |
Mechanistic Elucidation in Indeno 1,2 B Quinolizine Synthesis
Proposed Reaction Mechanisms for Key Synthetic Pathways
The construction of the indeno[1,2-b]quinolizine skeleton is often achieved through an intramolecular aza-Diels-Alder reaction, also known as the Povarov reaction. nih.gov This reaction typically involves the cycloaddition of an in-situ generated imine with a dienophile. The mechanism of the Povarov reaction can be complex and may proceed through either a concerted or a stepwise pathway, largely dependent on the nature of the reactants, catalysts, and reaction conditions. wikipedia.orgnih.gov
In a typical synthesis of indeno[1,2-b]quinoline derivatives, the reaction is proposed to be a domino process involving two main sequential reactions. exlibrisgroup.comrsc.orgrsc.org The first step is a Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between an N-aryl imine and a nucleophilic ethylene, which results in a formal [4+2] cycloadduct. exlibrisgroup.comrsc.orgrsc.org This is followed by a subsequent stepwise 1,3-hydrogen shift in the intermediate to yield the final tetrahydroquinoline product. exlibrisgroup.comrsc.orgrsc.org
Computational studies at the MPWB1K/6-311G** level of theory have suggested that the Lewis acid-catalyzed A-DA reaction can proceed via a two-step mechanism. This is attributed to the significant stabilization of the corresponding zwitterionic intermediate. exlibrisgroup.comrsc.orgrsc.org The presence of substituents on the aromatic rings can also influence the reaction rate. For instance, while the N-aryl substituent may not have a remarkable impact on the activation energy, a second C-aryl substituent can play a relevant role. exlibrisgroup.comrsc.orgrsc.org
An alternative pathway involves a four-component reaction, where the intermediate carbocation from the initial cycloaddition is intercepted by another nucleophile, such as an alcohol, instead of undergoing an intramolecular reaction with the aryl group. wikipedia.org
The synthesis of certain polycyclic quinolines has been achieved through a diastereoselective intramolecular cyclization/Povarov reaction cascade. rsc.org This method allows for the formation of multiple C-N and C-C bonds and several stereocenters in a single, highly regio- and diastereoselective step. rsc.org
Role of Catalysts in Directing Reaction Selectivity and Efficiency
Catalysts play a pivotal role in the synthesis of this compound and related quinoline (B57606) derivatives, significantly influencing the reaction's efficiency, selectivity, and even the mechanistic pathway. Both Lewis and Brønsted acids are commonly employed to activate the reactants and control the stereochemical outcome of the Povarov reaction. mdpi.com
Lewis acids, such as boron trifluoride (BF₃·OEt₂), indium(III) chloride (InCl₃), and various metal triflates like yttrium triflate (Y(OTf)₃) and scandium(III) triflate (Sc(OTf)₃), are frequently used to activate the imine component for electrophilic attack by the alkene. wikipedia.orgnih.govresearchgate.net The coordination of the Lewis acid to the imine nitrogen increases its electrophilicity, thereby facilitating the cycloaddition. mdpi.com The choice of Lewis acid can also influence the diastereoselectivity of the reaction. For example, in the synthesis of certain benzo[b]pyrrolo[1,2-h] exlibrisgroup.comsci-rad.comnaphthyridine derivatives, a remarkable Lewis acid-dependent reversal of diastereoselectivity has been observed. nih.gov
Heterogeneous catalysts, such as copper-supported zeolite-Y (Cu/zeolite-Y), have also been effectively utilized. nih.govrsc.org These catalysts are advantageous due to their ease of separation and recyclability. Cu/zeolite-Y provides both Brønsted and Lewis acid sites, which synergistically enhance the selectivity towards the desired indeno[1,2-b]quinoline derivatives. nih.gov The presence of both types of acid sites is believed to be crucial for the enhanced catalytic activity. nih.govrsc.org
The effect of different catalysts on the yield of a Povarov-type reaction for the synthesis of tetrahydroquinolines is illustrated in the following table:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | AlCl₃ (10) | EtOH | 40 | 30 | 80 |
| 2 | AlCl₃ (10) | CH₃CN | 40 | 30 | 75 |
| 3 | AlCl₃ (10) | CH₂Cl₂ | 40 | 30 | 60 |
| 4 | Cu(OTf)₂ (10) | EtOH | 40 | 20 | 30 |
| 5 | Cu(OTf)₂ (10) | CH₃CN | 40 | 20 | 25 |
| 6 | Cu(OTf)₂ (10) | CH₂Cl₂ | 40 | 20 | 0 |
| Data sourced from a comparative study on Lewis acid-catalyzed Povarov reactions. sci-rad.com |
This data demonstrates that both the choice of catalyst and solvent significantly impacts the reaction outcome, with AlCl₃ in ethanol (B145695) providing the highest yield in this particular study. sci-rad.com The use of Cu(OTf)₂ resulted in faster reaction times but lower yields. sci-rad.com
Furthermore, computational studies have shown that catalysts can alter the reaction mechanism. For instance, in a study of a Povarov reaction, a Lewis acid catalyst was found to promote a highly synchronous mechanism, whereas a Brønsted acid led to a stepwise mechanism. mdpi.com
Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for analyzing the mechanisms of organic reactions, including the aza-Diels-Alder reactions involved in the synthesis of this compound. rsc.org MEDT focuses on the changes in electron density along the reaction pathway to understand chemical reactivity, offering a different perspective from the traditional frontier molecular orbital (FMO) theory. rsc.org
In the context of aza-Diels-Alder reactions, MEDT has been used to study the enhanced reactivity of aza-aromatic compounds. rsc.org The analysis of the electronic structure of these compounds reveals that the substitution of a C-H unit with an isoelectronic nitrogen atom leads to a decrease in the ring electron density. This, in turn, reduces the aromatic character and increases the electrophilic character of the molecule, thereby lowering the activation energy for the Diels-Alder reaction. rsc.org
MEDT studies on intramolecular Diels-Alder (IMDA) reactions have provided insights into the electronic and energetic similarities and differences between intramolecular and intermolecular processes. preprints.org While the electronic structures and reactivity of the interacting fragments are not significantly altered in the intramolecular setup, the reduced entropic cost makes the IMDA reaction kinetically more favorable. preprints.orgresearchgate.net
The global electron density transfer (GEDT) at the transition state is a key concept in MEDT for classifying the polar nature of a reaction. mdpi.com A high GEDT value indicates a highly polar reaction, which is often associated with a lower activation energy. mdpi.com In the Povarov reaction, the GEDT can be used to rationalize the catalytic effect of Lewis acids, which increase the electrophilicity of the imine and thus promote a more polar and faster reaction. mdpi.com
While a specific MEDT study on the synthesis of this compound has not been reported, the principles of MEDT can be applied to understand its formation via the intramolecular Povarov reaction. By analyzing the electron density changes, the nature of the transition state (concerted vs. stepwise), the role of the catalyst in modifying the electron density of the reactants, and the factors controlling the regio- and stereoselectivity can be elucidated. For instance, an MEDT analysis could quantify the increase in the electrophilicity of the imine upon coordination with a Lewis acid and correlate it with the observed reaction rate and selectivity.
Spectroscopic and Crystallographic Characterization of Indeno 1,2 B Quinolizine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the Indeno[1,2-b]quinolizine skeleton. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom in the molecule can be determined.
In the ¹H NMR spectra of Indeno[1,2-b]quinoxaline derivatives, a related class of compounds, aromatic protons typically resonate in the downfield region, generally between δ 7.5 and 8.3 ppm. The protons on the methylene (B1212753) bridge of the indene (B144670) part show a characteristic singlet at approximately δ 4.1 ppm. For substituted derivatives, these chemical shifts can vary. For example, in a dichlorinated derivative, the aromatic protons appear in a range of δ 7.53 to 8.29 ppm, with the methylene protons at δ 4.15 ppm.
¹³C NMR spectroscopy provides complementary information. The spectra of Indeno[1,2-b]quinoxaline derivatives show a large number of signals corresponding to the many non-equivalent carbon atoms in the fused ring system. Aromatic and heterocyclic carbons typically appear in the δ 120-160 ppm range, while the methylene bridge carbon gives a distinct signal in the aliphatic region, often around δ 36 ppm. The presence of substituents significantly influences the chemical shifts of the nearby carbon atoms.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to make unambiguous assignments of all proton and carbon signals, especially for complex derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indeno[1,2-b]quinoxaline Derivatives in CDCl₃
| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |
|---|---|---|
| 7,8-dichloro-11H-indeno[1,2-b]quinoxaline | 8.29 (s, 1H), 8.24 (d, 1H), 8.21 (s, 1H), 7.68 (d, 1H), 7.53-7.62 (m, 2H), 4.15 (s, 2H) | 160.70, 155.61, 143.68, 140.95, 139.99, 137.45, 133.58, 132.96, 131.78, 129.82, 129.66, 128.27, 125.88, 123.00, 35.95 |
| 7,8-dibromo-11H-indeno[1,2-b]quinoxaline | 8.33 (d, 1H), 8.22 (d, 1H), 7.94 (d, 1H), 7.77 (dd, 1H), 7.65 (d, 1H), 7.52-7.58 (m, 2H), 4.11 (s, 2H) | 159.81, 155.32, 143.70, 142.78, 140.00, 137.65, 132.14, 131.53, 130.21, 128.17, 125.82, 122.97, 122.92, 35.94 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within this compound-type molecules. The spectra reveal characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
For the related Indeno[1,2-b]quinoxaline ring system, characteristic vibrational bands are observed. The C-H stretching vibrations of the heteroaromatic rings typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the fused aromatic system are observed in the 1625-1430 cm⁻¹ range. The out-of-plane C-H bending modes, which are characteristic of the substitution pattern on the aromatic rings, are found in the 900-670 cm⁻¹ region.
In more complex derivatives, such as spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c]thiazole] compounds, additional bands corresponding to other functional groups are present. For instance, CH₂ group vibrations (stretching, wagging, twisting, rocking) from the thiazole (B1198619) ring appear in their respective characteristic regions.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Indeno[1,2-b]quinoxaline Derivatives
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3063, 3038 | 3064, 3039 |
| C=C Stretch | 1616, 1544 | 1610, 1544 |
| C-C Stretch | 1508, 1463 | 1507, 1419 |
| C-H In-plane Bend | 1283, 1105, 1032 | 1245, 1200, 1142 |
| C-H Out-of-plane Bend | 968, 855, 757 | 969, 855, 769 |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound compounds. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) can be determined with high accuracy, which helps to confirm the molecular formula.
For instance, the hydrazone derivative of 11H-indeno[1,2-b]quinoxalin-11-one shows an experimental m/z of 363.1605 for its protonated molecule ([C₂₄H₁₈N₄ + H]⁺), which closely matches the theoretical value of 363.1604. This high-resolution mass spectrometry (HRMS) data provides unequivocal confirmation of the compound's elemental composition.
The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. While detailed fragmentation pathways for the parent this compound are not extensively documented, studies on related quinolizidine (B1214090) alkaloids show characteristic fragmentation patterns, often involving cleavages within the quinolizidine ring system. The stability of the fused aromatic core in this compound would likely lead to fragments resulting from the loss of substituents or cleavage of the less stable parts of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for an Indeno[1,2-b]quinoxaline Derivative
| Compound | Ion Formula | Theoretical m/z | Experimental m/z |
|---|---|---|---|
| 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone | [C₂₄H₁₈N₄ + H]⁺ | 363.1604 | 363.1605 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions between molecular orbitals. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.
The extended π-system of the this compound core is expected to give rise to strong absorptions in the UV-Vis region. Studies on closely related Indolizino[1,2-b]quinoline derivatives, which share the same core chromophore, show complex absorption spectra. These spectra typically feature multiple absorption bands corresponding to π → π* transitions. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the solvent and the nature of any substituents on the aromatic rings. The presence of electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.
Table 4: UV-Vis Absorption Maxima (λmax) for Selected Indolizino[1,2-b]quinoline Derivatives in Acetonitrile (ACN)
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
|---|---|---|---|
| Derivative Q1 | 260 | 320 | 420 |
| Derivative Q2 | 265 | 325 | 425 |
| Derivative Q3 | 262 | 322 | 422 |
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure
Crystal structures of Indeno[1,2-b]quinoxaline derivatives reveal that the fused ring system is nearly planar. For example, in 11H-indeno[1,2-b]quinoxalin-11-one, the maximum deviation from the mean plane of the fused system is only 0.039 Å. The analysis also details the packing of molecules in the crystal lattice, which is often stabilized by intermolecular interactions such as C—H···O hydrogen bonds or π–π stacking.
In the structure of 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, the indeno[1,2-b]quinoxaline fused ring system is twisted, and the pendant phenyl rings are oriented nearly perpendicular to each other. The crystal packing is stabilized by weak aromatic π–π stacking interactions, with a centroid–centroid separation of 3.628 Å. This detailed structural information is crucial for understanding the solid-state properties and intermolecular forces that govern the material's behavior.
Table 5: Selected Crystallographic Data for 11H-Indeno[1,2-b]quinoxalin-11-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₈N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 23.688 |
| b (Å) | 3.7862 |
| c (Å) | 11.5730 |
| Volume (ų) | 1038.0 |
Computational and Theoretical Investigations of Indeno 1,2 B Quinolizine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of molecules. For a novel system like indeno[1,2-b]quinolizine, DFT calculations would be the initial step in understanding its fundamental properties.
Researchers would typically perform geometry optimization to determine the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic data can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can generate electron density maps and electrostatic potential maps, which visualize the distribution of charge across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of new derivatives.
Table 1: Potential DFT-Calculable Properties for this compound
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable structure. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. |
| Electrostatic Potential | Maps charge distribution to predict non-covalent interactions and reactive sites. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how the this compound system interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states.
The primary application of TD-DFT is the prediction of the molecule's electronic absorption spectrum (UV-Visible spectrum). By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). This theoretical data is crucial for interpreting experimental spectroscopic results and understanding the photophysical properties of the compound, which are relevant for applications in materials science or as biological probes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). If this compound derivatives were being investigated for therapeutic potential, docking would be a key step.
The simulation places the this compound derivative into the binding site of a biological target. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more favorable interaction. Docking can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This information is vital for structure-based drug design, allowing chemists to rationally modify the ligand to improve its binding and potential biological activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For an this compound derivative docked into a target protein, an MD simulation could be run for tens or hundreds of nanoseconds. This would assess the stability of the predicted binding pose. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. MD simulations provide a more realistic model of the biological environment and can confirm whether the interactions predicted by docking are maintained over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
To build a QSAR model for this compound derivatives, one would first need experimental data on the biological activity (e.g., IC50 values) for a set of synthesized analogues. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each analogue. QSAR uses statistical methods to build a mathematical equation that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test next, thereby saving time and resources in the drug discovery process.
Structure Based Research and Scaffold Elaboration in Indeno 1,2 B Quinolizine Chemistry
Design Principles for Modifying the Indeno[1,2-b]quinolizine Scaffold
The modification of the this compound scaffold is guided by several key design principles aimed at optimizing its interaction with biological targets and enhancing its therapeutic potential. A primary strategy involves the incorporation of aromatic and heteroaromatic rings around the core structure. This molecular pattern is considered advantageous for establishing interactions with biological macromolecules, such as DNA. The planar nature of these extended aromatic systems is suitable for intercalation between DNA base pairs, a common mechanism for cytotoxic agents. Furthermore, the inclusion of heterocyclic rings can introduce hydrogen bonding capabilities, which can further stabilize the ligand-target complex. nih.gov
Another significant design principle is the strategic introduction of substituents to modulate the electronic and steric properties of the molecule. This allows for the fine-tuning of binding affinities and selectivity for a specific target. For instance, in the development of derivatives targeting topoisomerase IIα, modifications are aimed at creating potent catalytic inhibitors while minimizing DNA toxicity, a common side effect of topoisomerase poisons. rsc.orgjchemlett.com
Furthermore, the principle of pharmacophore hybridization is employed, where the this compound scaffold is combined with other known pharmacophoric motifs to create hybrid molecules with enhanced or novel activities. This approach leverages the known biological activities of different molecular fragments to design compounds that can interact with multiple targets or with a single target in a more effective manner. nih.gov This rational design is often supported by computational methods, including quantitative structure-activity relationship (QSAR) models and molecular docking, to predict the biological activity and binding modes of novel derivatives, thereby guiding synthetic efforts toward compounds with a higher probability of success. jchemlett.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter parts of the molecule and assess the resulting changes in efficacy, providing valuable insights for the design of more potent and selective compounds.
For a series of spiro-indeno[1,2-b]quinoxaline derivatives designed as potential anticancer agents, SAR studies revealed that both the size of the spiro ring and the nature of terminal aromatic substituents significantly impact cytotoxicity and selectivity. nih.gov Specifically, within a series of hexahydrospiro-indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives, the introduction of a furan-2-yl substituent was found to confer the optimal cytotoxic profile against A549 non-small cell lung cancer cells in terms of both potency and selectivity. nih.gov
In the development of indolizinoquinoline-5,12-dione derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy, SAR studies were also summarized. nih.gov While specific details of the SAR were not fully elaborated in the provided reference, the research identified potent lead compounds, indicating that systematic structural modifications led to significant improvements in inhibitory activity against the IDO1 enzyme. nih.gov
Computational QSAR studies on 2,4-diphenyl indenol [1,2-b] pyridinol derivatives have also been conducted to predict their activity against breast cancer cell lines. jchemlett.com These models establish a mathematical relationship between the physicochemical properties (molecular descriptors) of the compounds and their biological activity. The resulting models can predict the anticancer activity of new derivatives, demonstrating a strong correlation between the molecular structure and its inhibitory effects. jchemlett.com The binding affinities of indeno[1,2-b]quinoline-9,11-diones with DNA have also been evaluated, showing a range of affinities that correlate with their structural features, further elucidating the SAR for DNA-targeting agents. nih.gov
| Derivative Series | Key Structural Modification | Observed Effect on Activity | Target/Application |
|---|---|---|---|
| Spiro-indeno[1,2-b]quinoxalines | Introduction of a furan-2-yl substituent | Conferred optimal cytotoxic profile (potency and selectivity) | Anticancer (A549 cells) |
| Spiro-indeno[1,2-b]quinoxalines | Variation in spiro ring size | Functionally altered cytotoxicity and selectivity | Anticancer |
| Indolizinoquinoline-5,12-diones | Systematic structural modifications | Identification of potent lead compounds (e.g., 5c with IC50 of 23 nM) | IDO1 Inhibition |
| Indeno[1,2-b]quinoline-9,11-diones | Variations in aromatic/heteroaromatic rings | Varied binding affinities to DNA oligonucleotides | DNA Binding Agents |
Development of this compound-Based Scaffolds for Targeted Molecular Interactions
The versatile this compound core has been elaborated into a variety of scaffolds designed to interact with specific molecular targets, leading to potential therapeutic applications in oncology and immunology.
DNA Intercalating Agents: The planar, polycyclic structure of certain this compound derivatives makes them well-suited for development as DNA binding agents. nih.gov Specifically, indeno[1,2-b]quinoline-9,11-diones have been investigated for their ability to intercalate into the DNA double helix. Molecular modeling studies, including docking and molecular dynamics simulations, have been used to elucidate their probable binding modes. These studies suggest that the scaffold can engage in π-π stacking interactions with DNA bases, and the presence of heterocyclic rings can contribute additional hydrogen bonding interactions, enhancing the binding affinity. nih.gov This targeted interaction with DNA is a key mechanism for the cytotoxic effects of many anti-neoplastic agents. nih.gov
Enzyme Inhibitors: The scaffold has been successfully modified to target specific enzymes implicated in disease.
Topoisomerase IIα Inhibitors: A novel indeno[1,2-b]pyridinone derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was developed as a human topoisomerase IIα catalytic inhibitor. rsc.org This compound acts as a DNA intercalator but, unlike many clinical topoisomerase poisons, it inhibits the enzyme's catalytic activity with less associated DNA toxicity. rsc.org
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Derivatives of indolizinoquinoline-5,12-dione have been synthesized and evaluated as inhibitors of IDO1, an enzyme that is a key target in cancer immunotherapy. nih.gov The research led to the identification of potent compounds that showed significant inhibitory activity against the IDO1 enzyme and high selectivity over tryptophan 2,3-dioxygenase (TDO). nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Through rational design, spiroindeno[1,2-b]quinoxaline-based scaffolds have been developed as inhibitors of CDK2, a kinase that plays a crucial role in cell cycle progression and tumorigenesis. nih.gov These compounds were specifically designed for therapy against non-small cell lung cancer (NSCLC), and molecular docking and dynamic simulations suggested stable binding within the CDK2 cavity. nih.gov
| Scaffold / Derivative | Molecular Target | Therapeutic Area / Application |
|---|---|---|
| Indeno[1,2-b]quinoline-9,11-diones | DNA | Anticancer (Cytotoxic Agents) |
| Indeno[1,2-b]pyridinone derivative (TI-1-190) | Human Topoisomerase IIα | Anticancer |
| Indolizinoquinoline-5,12-dione derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy |
| Spiroindeno[1,2-b]quinoxaline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer (Non-Small Cell Lung Cancer) |
Rational Design Strategies through Hybridization and Scaffold Hopping
Rational design strategies, including molecular hybridization and scaffold hopping, are advanced approaches used to create novel this compound derivatives with improved therapeutic properties. These strategies involve the considered combination of different structural motifs or the replacement of a core structure with a functionally equivalent but structurally distinct one.
Hybridization: The hybridization strategy involves merging the this compound scaffold with other known pharmacophoric fragments to generate a single hybrid molecule. The goal is to combine the desirable properties of each component, potentially leading to compounds with enhanced potency, better selectivity, or a dual mechanism of action. A prime example of this approach is the rational design of spiroindeno[1,2-b]quinoxaline-based CDK2 inhibitors. nih.gov In this work, the indeno[1,2-b]quinoxaline skeleton was merged with a benzimidazole (B57391) motif. The benzimidazole ring is a well-established pharmacophore found in many anticancer agents, including those targeting NSCLC. By incorporating this motif into the indeno[1,2-b]quinoxaline scaffold, researchers successfully designed potent inhibitors of CDK2 for potential use in lung cancer therapy. nih.gov
Scaffold Hopping: Scaffold hopping is a computational or conceptual strategy used in drug design to identify isosteric or bioisosteric replacements for a core molecular structure while retaining or improving its biological activity. In the context of this compound chemistry, this can involve replacing parts of the core structure with different ring systems that mimic the spatial arrangement and electronic properties of the original scaffold. This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or different side-effect profiles. The design of the aforementioned spiroindeno[1,2-b]quinoxaline-based CDK2 inhibitors also incorporated elements of biomimetic scaffold hopping. nih.gov The overarching goal of these rational design strategies is to navigate chemical space more efficiently, moving beyond simple substituent modifications to create fundamentally new molecular architectures with optimized functions for targeted therapies. jchemlett.comnih.gov
Emerging Research Frontiers and Applications of Indeno 1,2 B Quinolizine
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. thno.orgbrighton.ac.uk A key area within this field is "host-guest" chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule, leading to changes in their physical and chemical properties. thno.orgthno.org Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are commonly used to form these complexes, which have applications ranging from drug delivery to catalysis. thno.orgbbau.ac.in
The planar and aromatic nature of the indeno[1,2-b]quinolizine core suggests its potential for forming stable host-guest complexes. While direct studies on this compound are emerging, research on the closely related indeno[1,2-b]quinoxaline scaffold provides significant insights. An efficient and environmentally friendly method for synthesizing indeno[1,2-b]quinoxaline derivatives utilizes β-cyclodextrin (β-CD) as a supramolecular catalyst. researchgate.netnih.gov In this system, β-CD, a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, acts as a microreactor. nih.gov It encapsulates the reactants, such as 2-indanone (B58226) and o-phenylenediamine (B120857), orienting them in a way that facilitates the condensation reaction in an aqueous medium. researchgate.net
The catalytic role of β-cyclodextrin highlights the ability of the indeno-fused core to participate in host-guest interactions within the cyclodextrin (B1172386) cavity. This interaction is a cornerstone of its application in supramolecular systems. The reusability of the β-CD catalyst without significant loss of activity further underscores the practical potential of this approach in green chemistry. researchgate.netnih.gov These findings strongly suggest that the this compound scaffold could similarly be employed in the design of novel supramolecular assemblies and host-guest systems for catalysis, molecular recognition, and the development of stimuli-responsive materials.
Table 1: Overview of Host-Guest System Components
| Component | Type | Role in Synthesis | Example |
| Host | Macrocyclic Molecule | Catalyst, Molecular Reactor | β-Cyclodextrin researchgate.netnih.gov |
| Guest | Reactant Molecule | Building Block for Target Compound | 2-Indanone, o-phenylenediamine researchgate.net |
| Interaction | Non-covalent | Encapsulation, Orientation of Reactants | Hydrophobic interactions within the β-CD cavity nih.gov |
Potential in Functional Materials for Organic Optoelectronics
Organic optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), rely on organic materials that can absorb and emit light and conduct charge. The performance of these devices is intrinsically linked to the electronic properties of the constituent molecules, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov Indeno-fused aromatic systems are of great interest in this area due to their tunable electronic structures and high charge carrier mobility.
Computational studies on derivatives of indeno[1,2-b]indole, an analogue of this compound, have demonstrated their potential as non-fullerene acceptors in OSCs. acs.orgnih.gov By modifying the end-capped acceptor units of a reference molecule, researchers designed new molecules (DF1–DF5) with improved optoelectronic properties. nih.gov These modifications led to a reduction in the HOMO-LUMO energy gap (Eg), which is crucial for enhancing light absorption in the near-infrared region and improving the power conversion efficiency (PCE) of solar cells. acs.org
For instance, the designed molecule DF5 exhibited a low energy gap of 1.82 eV and a maximum absorption wavelength (λmax) of 844.58 nm, indicating its suitability for capturing a broader range of the solar spectrum. acs.orgnih.gov Furthermore, the designed molecules showed improved charge transfer characteristics when blended with a donor polymer like PTB7-Th. nih.gov Similarly, donor-acceptor-donor triads based on an indeno[1,2-b]fluorene-6,12-dione (B1644032) scaffold have been synthesized, showing expanded light absorption into the 600-700 nm region without compromising the electron-accepting ability of the core structure. nih.gov These findings underscore the significant potential of the this compound core as a platform for developing novel, high-performance materials for organic optoelectronics.
Table 2: Calculated Optoelectronic Properties of Designed Indeno[1,2-b]indole Analogues
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Max Absorption (λmax) (nm) | Open-Circuit Voltage (Voc) (V) |
| Reference (R) | -5.57 | -3.66 | 1.91 | 808.21 | 1.35 |
| DF1 | -5.46 | -3.68 | 1.78 | 851.34 | 1.14 |
| DF2 | -5.48 | -3.66 | 1.82 | 845.53 | 1.18 |
| DF3 | -5.61 | -3.88 | 1.73 | 868.08 | 1.37 |
| DF4 | -5.58 | -3.71 | 1.87 | 823.14 | 1.31 |
| DF5 | -5.52 | -3.70 | 1.82 | 844.58 | 1.25 |
Data sourced from computational studies on designed molecules for organic solar cells. acs.orgnih.gov
Role as Versatile Building Blocks in Complex Organic Synthesis
The this compound skeleton and its analogues are valuable building blocks in organic synthesis, providing a rigid framework that can be functionalized to create a diverse array of complex molecules. mdpi.comnih.gov The synthesis of the core structure itself has been the subject of considerable research, leading to the development of efficient and environmentally benign methodologies. nih.govnih.gov
One notable method for constructing the related indeno[1,2-b]quinoline system is through an intramolecular Povarov reaction (an aza-Diels-Alder reaction). nih.gov This approach involves the reaction of o-propargylbenzaldehydes with N-aryl amines and offers several advantages, including high efficiency and no requirement for an external oxidant. nih.gov Another common strategy involves the multi-component reaction of aromatic aldehydes, indan-1,3-dione, and an amine source in the presence of a catalyst. nih.gov Heterogeneous catalysts, such as copper oxide supported on zeolite-Y, have proven effective in promoting these reactions, often leading to excellent product yields in shorter reaction times. nih.gov
Once synthesized, the this compound core can be further modified. For example, the ketone group in 11H-indeno[1,2-b]quinoxalin-11-one can be converted into a hydrazone, which can then be reacted with an aldehyde to form an azine derivative. mdpi.com This functionalization opens pathways to new classes of compounds with potentially novel biological or material properties. The ability to both efficiently construct the core scaffold and subsequently functionalize it makes this compound and its relatives highly versatile building blocks for medicinal chemistry and materials science. mdpi.comnih.gov
Q & A
Q. What are the recommended safety protocols for handling indeno[1,2-b]quinolizine in laboratory settings?
this compound exhibits acute toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Researchers must:
- Use full-body chemical suits, P95/P1 respirators for low exposure, and OV/AG/P99 respirators for high exposure .
- Avoid dust formation, ensure ventilation, and prevent entry into drains .
- Store separately from incompatible materials, though specific incompatibilities are not documented .
- Dispose of waste via authorized agencies to minimize environmental impact .
Q. How can synthetic routes for this compound derivatives be optimized?
- Catalyst Selection : Tetrapropylammonium bromide (TPAB) has been effective in synthesizing structurally similar indeno-fused heterocycles, achieving high yields and short reaction times .
- Reaction Design : Cycloaddition or condensation reactions with cyclic 1,3-dicarbonyl compounds are common. Ensure stoichiometric control to minimize byproducts .
- Purification : Use column chromatography or recrystallization to isolate derivatives, given the compound’s stability under recommended storage conditions .
Q. What structural features influence the antiaromaticity of this compound?
Anti-aromaticity arises from its 4n π-electron system in the indeno-fused core. Modifications, such as substituting peripheral rings with electron-withdrawing/donating groups (e.g., benzothiophene), can amplify antiaromatic character while retaining a closed-shell ground state . Computational studies (e.g., NICS calculations) are critical to validate antiaromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
